molecular formula C5H7N3O6S B12560787 5-Nitropyridin-2-amine;sulfuric acid CAS No. 149230-21-7

5-Nitropyridin-2-amine;sulfuric acid

Cat. No.: B12560787
CAS No.: 149230-21-7
M. Wt: 237.19 g/mol
InChI Key: PSXMKFGONOBTFC-UHFFFAOYSA-N
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Description

5-Nitropyridin-2-amine: is an organic compound with the molecular formula C5H5N3O2. It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position and a nitro group at the 5-position. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridin-2-amine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This ion is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Further nitration and substitution reactions can lead to the formation of 5-Nitropyridin-2-amine.

Industrial Production Methods: Industrial production of 5-Nitropyridin-2-amine often involves large-scale nitration processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 5-Nitropyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitropyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Nitropyridin-2-amine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biomolecules. These properties make it a versatile compound in both chemical and biological contexts .

Comparison with Similar Compounds

Uniqueness: 5-Nitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other nitropyridine derivatives may not be as effective .

Properties

CAS No.

149230-21-7

Molecular Formula

C5H7N3O6S

Molecular Weight

237.19 g/mol

IUPAC Name

5-nitropyridin-2-amine;sulfuric acid

InChI

InChI=1S/C5H5N3O2.H2O4S/c6-5-2-1-4(3-7-5)8(9)10;1-5(2,3)4/h1-3H,(H2,6,7);(H2,1,2,3,4)

InChI Key

PSXMKFGONOBTFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N.OS(=O)(=O)O

Origin of Product

United States

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